Cas no 87802-11-7 (Methyl 5-chloro-1H-indole-2-carboxylate)

Methyl 5-chloro-1H-indole-2-carboxylate structure
87802-11-7 structure
Product Name:Methyl 5-chloro-1H-indole-2-carboxylate
CAS 번호:87802-11-7
MF:C10H8ClNO2
메가와트:209.629021644592
MDL:MFCD04972050
CID:720837
PubChem ID:4777711
Update Time:2025-07-02

Methyl 5-chloro-1H-indole-2-carboxylate 화학적 및 물리적 성질

이름 및 식별자

    • Methyl 5-chloro-1H-indole-2-carboxylate
    • 1H-INDOLE-2-CARBOXYLIC ACID,5-CHLORO-,METHYL ESTER
    • 5-CHLOROINDOLE-2-CARBOXYLIC ACID METHYL ESTER
    • 5-CHLORO-1H-INDOLE-2-CARBOXYLIC ACID METHYL ESTER
    • METHYL 5-CHLOROINDOLE-2-CARBOXYLATE
    • DB-058151
    • CS-0150776
    • AKOS004116680
    • RS-0322
    • DTXSID40406441
    • C-4625
    • MFCD04972050
    • MB03385
    • SCHEMBL3963537
    • 87802-11-7
    • MDL: MFCD04972050
    • 인치: 1S/C10H8ClNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3
    • InChIKey: WGAOEHZSJWVLBY-UHFFFAOYSA-N
    • 미소: O=C(C1NC2C(=CC(=CC=2)Cl)C=1)OC

계산된 속성

  • 정밀분자량: 209.02400
  • 동위원소 질량: 209.0243562g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 234
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3.1
  • 토폴로지 분자 극성 표면적: 42.1Ų

실험적 성질

  • 밀도: 1.4±0.1 g/cm3
  • 비등점: 365.5±22.0 °C at 760 mmHg
  • 플래시 포인트: 174.8±22.3 °C
  • 굴절률: 1.647
  • PSA: 42.09000
  • LogP: 2.60790
  • 증기압: 0.0±0.8 mmHg at 25°C

Methyl 5-chloro-1H-indole-2-carboxylate 보안 정보

Methyl 5-chloro-1H-indole-2-carboxylate 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    ?? ?? ??:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

Methyl 5-chloro-1H-indole-2-carboxylate 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Fluorochem
225765-250mg
Methyl 5-chloro-1H-indole-2-carboxylate
87802-11-7 95%
250mg
£115.00 2022-02-28
Fluorochem
225765-1g
Methyl 5-chloro-1H-indole-2-carboxylate
87802-11-7 95%
1g
£200.00 2022-02-28
Fluorochem
225765-5g
Methyl 5-chloro-1H-indole-2-carboxylate
87802-11-7 95%
5g
£600.00 2022-02-28
Fluorochem
225765-10g
Methyl 5-chloro-1H-indole-2-carboxylate
87802-11-7 95%
10g
£1050.00 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TO303-20g
Methyl 5-chloro-1H-indole-2-carboxylate
87802-11-7 98%
20g
1755.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TO303-5g
Methyl 5-chloro-1H-indole-2-carboxylate
87802-11-7 98%
5g
700.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TO303-1g
Methyl 5-chloro-1H-indole-2-carboxylate
87802-11-7 98%
1g
278.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TO303-200mg
Methyl 5-chloro-1H-indole-2-carboxylate
87802-11-7 98%
200mg
140.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TO303-50mg
Methyl 5-chloro-1H-indole-2-carboxylate
87802-11-7 98%
50mg
55.0CNY 2021-08-04
TRC
C380795-100mg
5-Chloroindole-2-carboxylic acid methyl ester
87802-11-7
100mg
$75.00 2023-05-18

Methyl 5-chloro-1H-indole-2-carboxylate 합성 방법

합성 방법 1

반응 조건
1.1 Solvents: Xylene ;  2 h, 140 °C
참조
Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry
Ranasinghe, Nadeesha; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(6), 1740-1742

합성 방법 2

반응 조건
1.1 Reagents: Iodobenzene diacetate Catalysts: 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrinatoiron(III) chloride Solvents: Toluene ;  3 h, reflux
참조
[Fe(F20TPP)Cl]-Catalyzed Amination with Arylamines and {[Fe(F20TPP)(NAr)](PhI=NAr)}+. Intermediate Assessed by High-Resolution ESI-MS and DFT Calculations
Liu, Yungen; et al, Chemistry - An Asian Journal, 2015, 10(1), 100-105

합성 방법 3

반응 조건
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  2.5 h, reflux
참조
Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile
Jiang, Hai-Xia; et al, Organic & Biomolecular Chemistry, 2014, 12(21), 3446-3458

합성 방법 4

반응 조건
1.1 Reagents: Diisopropylethylamine Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Methanol ,  Tetrahydrofuran ;  10 atm, rt; 20 h, 110 °C
참조
Tandem Palladium-Catalyzed N,C-Coupling/Carbonylation Sequence for the Synthesis of 2-Carboxyindoles
Vieira, Tiago O.; et al, Organic Letters, 2008, 10(21), 4899-4901

합성 방법 5

반응 조건
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  24 h, 20 °C
참조
Regioselective and versatile synthesis of indoles via intramolecular Friedel-Crafts heteroannulation of enaminones
Cruz, Maria del Carmen; et al, Synlett, 2006, (5), 749-755

합성 방법 6

반응 조건
1.1 Reagents: Sodium formate ,  Sodium bicarbonate ,  Tetrabutylammonium chloride ,  Sodium chloride Catalysts: Palladium diacetate ;  rt; 1 h; cooled
1.2 Solvents: Acetic anhydride ;  overnight, reflux
참조
Solvent-free Heck-Jeffery reactions under ball-milling conditions applied to the synthesis of unnatural amino acids precursors and indoles
Tullberg, Erik; et al, Synthesis, 2006, (7), 1183-1189

합성 방법 7

반응 조건
1.1 Catalysts: Silver triflate Solvents: Dimethylformamide ;  1 min, rt; 15 min, 120 °C
참조
Synthesis of 2-Acylindoles via Ag- and Cu-Catalyzed anti-Michael Hydroamination of β-(2-Aminophenyl)-α,β-ynones: Experimental Results and DFT Calculations
Rode, Navnath D.; et al, Journal of Organic Chemistry, 2018, 83(12), 6354-6362

합성 방법 8

반응 조건
1.1 -
1.2 -
1.3 -
2.1 Catalysts: Silver triflate Solvents: Dimethylformamide ;  1 min, rt; 15 min, 120 °C
참조
Synthesis of 2-Acylindoles via Ag- and Cu-Catalyzed anti-Michael Hydroamination of β-(2-Aminophenyl)-α,β-ynones: Experimental Results and DFT Calculations
Rode, Navnath D.; et al, Journal of Organic Chemistry, 2018, 83(12), 6354-6362

합성 방법 9

반응 조건
1.1 5 h, 90 °C
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  24 h, 20 °C
참조
Regioselective and versatile synthesis of indoles via intramolecular Friedel-Crafts heteroannulation of enaminones
Cruz, Maria del Carmen; et al, Synlett, 2006, (5), 749-755

합성 방법 10

반응 조건
1.1 Reagents: Sodium Solvents: Methanol ;  -10 °C
2.1 Solvents: Xylene ;  2 h, 140 °C
참조
Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry
Ranasinghe, Nadeesha; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(6), 1740-1742

합성 방법 11

반응 조건
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Acetone ;  12 h, 60 °C
2.1 rt → 120 °C; 12 h, 120 °C
3.1 Reagents: Iodine ;  60 min, rt
참조
Iodine-mediated one-pot synthesis of indoles and 3-dimethylaminoindoles via annulation of enaminones
Jerezano, Alberto V.; et al, ARKIVOC (Gainesville, 2014, (3), 18-53

합성 방법 12

반응 조건
1.1 Reagents: Sulfuric acid
참조
Study of 5-endro-trig radical cyclisations, application towards new syntheis of Lycorine, synthesis of new DNA intercalating-alkylating agents, analogues to Duocarmycins
Dauge, Delfine, 2005, , ,

합성 방법 13

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  cooled; 4 h, 70 °C
참조
Synthesis and biological evaluation of novel phenylpropenoyl-amino acid derivatives
Gao, Sufan; et al, Youji Huaxue, 2019, 39(7), 1953-1961

합성 방법 14

반응 조건
1.1 Catalysts: 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrinatoiron(III) chloride Solvents: 1,2-Dichloroethane ;  rt → reflux; 24 h, reflux
참조
[Fe(F20TPP)Cl] catalyzed intramolecular C-N bond formation for alkaloid synthesis using aryl azides as nitrogen source
Liu, Yungen; et al, Chemical Communications (Cambridge, 2010, 46(37), 6926-6928

합성 방법 15

반응 조건
1.1 rt; rt → 60 °C; 0.5 h, 60 °C
참조
Simple syntheses of 5-fluoro/ chloro/ bromoindole-2-methanols and 5-fluoro/ chloro/ bromoindole-2-aldehydes
Narayana, B.; et al, Organic Chemistry: An Indian Journal, 2006, 2(1-3), 5-9

합성 방법 16

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Copper oxide (Cu2O) Solvents: N-Methyl-2-pyrrolidone ;  rt; 16 h, rt → 100 °C; 100 °C → rt
1.2 Solvents: Ethyl acetate ,  Water ;  rt
참조
Ligand-Free Copper-Catalyzed One-Pot Synthesis of Indole-2-carboxylic Esters
Zhu, Zhiqiang; et al, European Journal of Organic Chemistry, 2014, 2014(3), 511-514

합성 방법 17

반응 조건
1.1 Reagents: Iodine ;  60 min, rt
참조
Iodine-mediated one-pot synthesis of indoles and 3-dimethylaminoindoles via annulation of enaminones
Jerezano, Alberto V.; et al, ARKIVOC (Gainesville, 2014, (3), 18-53

합성 방법 18

반응 조건
1.1 Solvents: Methanol ;  reflux
2.1 Catalysts: Sulfuric acid Solvents: Methanol ;  2.5 h, reflux
참조
Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile
Jiang, Hai-Xia; et al, Organic & Biomolecular Chemistry, 2014, 12(21), 3446-3458

합성 방법 19

반응 조건
1.1 rt → 120 °C; 12 h, 120 °C
2.1 Reagents: Iodine ;  60 min, rt
참조
Iodine-mediated one-pot synthesis of indoles and 3-dimethylaminoindoles via annulation of enaminones
Jerezano, Alberto V.; et al, ARKIVOC (Gainesville, 2014, (3), 18-53

합성 방법 20

반응 조건
1.1 Solvents: Toluene ;  reflux
1.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  5 min, 0 °C; 0.5 h, 0 °C
1.3 Reagents: Sodium azide Solvents: Water ;  15 min, 0 °C; 3 h, 0 °C
2.1 Catalysts: 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrinatoiron(III) chloride Solvents: 1,2-Dichloroethane ;  rt → reflux; 24 h, reflux
참조
[Fe(F20TPP)Cl] catalyzed intramolecular C-N bond formation for alkaloid synthesis using aryl azides as nitrogen source
Liu, Yungen; et al, Chemical Communications (Cambridge, 2010, 46(37), 6926-6928

합성 방법 21

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  1 h, 60 °C
1.2 12 h, 60 °C
2.1 5 h, 90 °C
3.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  24 h, 20 °C
참조
Regioselective and versatile synthesis of indoles via intramolecular Friedel-Crafts heteroannulation of enaminones
Cruz, Maria del Carmen; et al, Synlett, 2006, (5), 749-755

합성 방법 22

반응 조건
1.1 Catalysts: Rhodium, tetrakis[μ-(2,2,3,3,4,4,4-heptafluorobutanoato-κO:κO′)]di-, (Rh-Rh) ;  rt → 60 °C; 16 h, 60 °C; 60 °C → rt
참조
Intramolecular C-H Amination Reactions: Exploitation of the Rh2(II)-Catalyzed Decomposition of Azidoacrylates
Stokes, Benjamin J.; et al, Journal of the American Chemical Society, 2007, 129(24), 7500-7501

합성 방법 23

반응 조건
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  20 min, -20 °C; -20 °C → -10 °C; 4 h, -10 °C
2.1 Catalysts: Rhodium, tetrakis[μ-(2,2,3,3,4,4,4-heptafluorobutanoato-κO:κO′)]di-, (Rh-Rh) ;  rt → 60 °C; 16 h, 60 °C; 60 °C → rt
참조
Intramolecular C-H Amination Reactions: Exploitation of the Rh2(II)-Catalyzed Decomposition of Azidoacrylates
Stokes, Benjamin J.; et al, Journal of the American Chemical Society, 2007, 129(24), 7500-7501

Methyl 5-chloro-1H-indole-2-carboxylate Raw materials

Methyl 5-chloro-1H-indole-2-carboxylate Preparation Products

Methyl 5-chloro-1H-indole-2-carboxylate 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:87802-11-7)Methyl 5-chloro-1H-indole-2-carboxylate
주문 번호:A1092644
인벤토리 상태:in Stock
재다:25g
순결:99%
마지막으로 업데이트된 가격 정보:Thursday, 29 August 2024 20:07
가격 ($):208.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:87802-11-7)Methyl 5-chloro-1H-indole-2-carboxylate
A1092644
순결:99%
재다:25g
가격 ($):208.0
Email